molecular formula C18H18N2O5S B364223 Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate CAS No. 428450-89-9

Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate

Cat. No.: B364223
CAS No.: 428450-89-9
M. Wt: 374.4g/mol
InChI Key: VUXVLPHCLJQPSJ-UHFFFAOYSA-N
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Description

Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl anthranilate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(3,4-dimethoxybenzoyl)carbohydrazonoyl)benzoate
  • Methyl 3,4-dimethoxybenzoate

Uniqueness

Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate is unique due to its specific structural features, such as the presence of both ester and carbamothioylamino groups

Properties

CAS No.

428450-89-9

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4g/mol

IUPAC Name

methyl 2-[(3,4-dimethoxybenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C18H18N2O5S/c1-23-14-9-8-11(10-15(14)24-2)16(21)20-18(26)19-13-7-5-4-6-12(13)17(22)25-3/h4-10H,1-3H3,(H2,19,20,21,26)

InChI Key

VUXVLPHCLJQPSJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

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